![molecular formula C12H17ClN2O B2386303 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 1431964-26-9; 862874-68-8](/img/structure/B2386303.png)
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
概述
描述
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a chemical compound that features a chloro-substituted phenyl ring connected to a pyrrolidine moiety via an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxyaniline and 2-pyrrolidineethanol.
Etherification: The hydroxyl group of 3-chloro-4-hydroxyaniline is converted to an ethoxy group using 2-pyrrolidineethanol in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
科学研究应用
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents, particularly in the development of antitumor and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
作用机制
The mechanism of action of 3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(2-pyrimidinyloxy)phenylamine
- 3-Chloro-4-(2-pyridinylethoxy)phenylamine
Uniqueness
3-Chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and pharmacological properties compared to other similar compounds. The non-planarity of the pyrrolidine ring can lead to different binding modes and biological activities.
属性
CAS 编号 |
1431964-26-9; 862874-68-8 |
|---|---|
分子式 |
C12H17ClN2O |
分子量 |
240.73 |
IUPAC 名称 |
3-chloro-4-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
InChI 键 |
ZLPPXBYGAJAUJR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)Cl |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
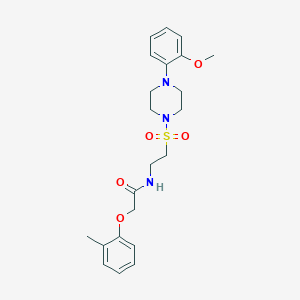
![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)
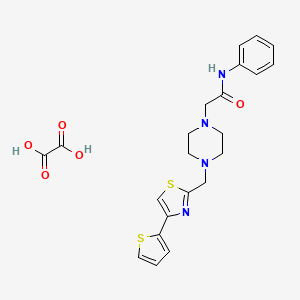
![N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2386226.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
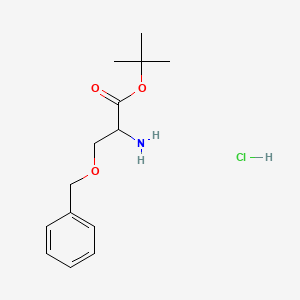
![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)
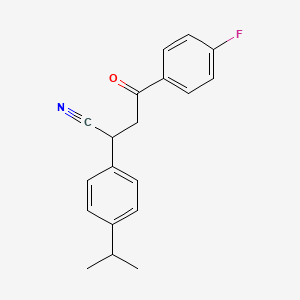
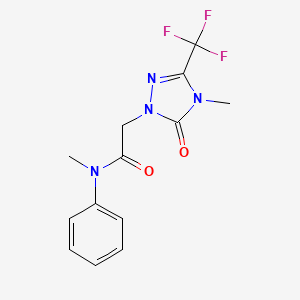
![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)
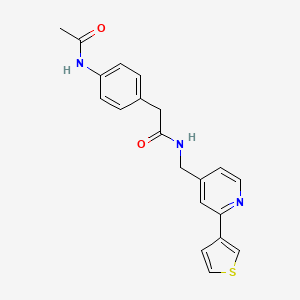
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
